molecular formula C13H9N3S2 B2914504 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 303996-48-7

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No. B2914504
CAS RN: 303996-48-7
M. Wt: 271.36
InChI Key: FLXFIYQJNGTOQC-UHFFFAOYSA-N
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Description

“6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a chemical compound with the CAS Number: 303996-48-7. It has a molecular weight of 271.37 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9N3S2/c1-9-2-4-10(5-3-9)18-12-11(8-14)16-6-7-17-13(16)15-12/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile in lab experiments include its high yield and purity, as well as its diverse biological activities. It has been shown to be effective in various animal models of disease, making it a promising candidate for further development as a therapeutic agent. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. In addition, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its pharmacokinetic and pharmacodynamic properties. Overall, this compound is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves the reaction of 2-aminothiazole with 4-methylphenylisothiocyanate in the presence of a base, followed by the reaction of the resulting intermediate with ethyl cyanoacetate. The product is obtained in good yield and purity, making it suitable for further use in scientific research.

Scientific Research Applications

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S2/c1-9-2-4-10(5-3-9)18-12-11(8-14)16-6-7-17-13(16)15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFIYQJNGTOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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